molecular formula C13H22N2S B2693399 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine CAS No. 31825-89-5

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine

Cat. No.: B2693399
CAS No.: 31825-89-5
M. Wt: 238.39
InChI Key: WMOHSPSQAUUNFP-UHFFFAOYSA-N
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Description

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine is a bicyclic thiazole derivative characterized by a 12-membered cycloalkane fused to a thiazole ring. The compound’s structure imparts unique conformational flexibility due to the large cycloalkane ring, distinguishing it from smaller analogues like hexahydrocycloocta or tetrahydrobenzothiazole derivatives. It has been cataloged as a research chemical with 95% purity (CAS# 31825-89-5) but is currently listed as discontinued by suppliers such as CymitQuimica .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c14-13-15-11-9-7-5-3-1-2-4-6-8-10-12(11)16-13/h1-10H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOHSPSQAUUNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC2=C(CCCC1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327962
Record name 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31825-89-5
Record name 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dodecahydro derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,

Biological Activity

4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[d][1,3]thiazol-2-amine is a compound belonging to the class of thiazoles. Thiazole derivatives have been extensively studied for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to compile and analyze the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C13H22N2S
  • Molecular Weight : 238.39 g/mol
  • CAS Number : 31825-89-5

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget OrganismsMIC (μg/mL)Reference
4,5,...thiazol-2-amineAntibacterialE. coli, S. aureus32–64
4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenolsAntifungalC. albicans32.6

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiazole derivatives have shown potential in cancer research. In vitro studies have indicated that certain thiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study investigated the effects of a thiazole derivative on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis markers when treated with concentrations ranging from 10 to 50 μM. The study concluded that thiazole derivatives could serve as potential leads for anticancer drug development.

Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory properties. The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 2: Anti-inflammatory Effects of Thiazole Derivatives

Compound NameInhibition TypeCytokinePercentage Inhibition (%)Reference
4,...thiazol-2-amineTNF-alpha InhibitionTNF-alpha50% at 20 μM
Various ThiazolesIL-6 InhibitionIL-640% at 25 μM

The data indicate that thiazole derivatives can effectively modulate inflammatory responses and may contribute to therapeutic strategies for inflammatory diseases.

The biological activity of thiazole derivatives is attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Thiazoles can inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : They may act on receptors involved in inflammation and cancer signaling pathways.
  • DNA Interaction : Some studies suggest that thiazoles can intercalate into DNA or disrupt DNA replication processes in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s larger cycloalkane ring increases lipophilicity and conformational flexibility compared to smaller analogues .
  • Substituents on phenyl-thiazole derivatives (e.g., electron-withdrawing or donating groups) significantly modulate electronic properties and biological activity .

Key Observations :

  • Phenyl-thiazole derivatives achieve higher yields due to optimized single-step reactions .
  • Thiadiazole synthesis often requires multi-step protocols, reducing overall efficiency .

Crystallographic and Analytical Tools

The structural elucidation of such compounds often relies on crystallographic software like SHELX (for refinement) and ORTEP-3 (for graphical representation) . These tools are critical for confirming conformational differences between the target compound and its analogues.

Commercial Availability

  • Hexahydrocycloocta Analogue : Available from EDASA SA and Enamine Ltd. .
  • Tetrahydrobenzothiazoles : Widely accessible due to standardized synthesis protocols .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via cyclization of appropriate precursors. A common approach involves reacting a cyclododecanone derivative with thiourea or thioamide precursors under acidic or basic conditions. For example, cyclocondensation of 4-chloroaniline derivatives with thiocyanate salts in the presence of bromine/glacial acetic acid (similar to thiazole synthesis in ). Solvents like DMF or ethanol are typically used, with heating (80–120°C) to facilitate ring closure. Post-synthesis purification involves recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm hydrogen and carbon environments, particularly focusing on the thiazole NH2_2 group (δ ~5.5–6.5 ppm) and cyclododecane backbone protons (δ ~1.2–2.8 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) to confirm molecular weight .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

PropertyMethod of DeterminationReference
Molecular FormulaElemental Analysis/HRMSDerived from
Molecular WeightHRMS~294.45 g/mol (C14_{14}H22_{22}N2_2S)
SolubilityShake-flask method (DMSO, ethanol)
LogP (Lipophilicity)HPLC-derived retention time

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism (e.g., thiazole-thiazoline equilibrium) or residual solvents. Strategies include:

  • Variable Temperature (VT) NMR : Probe dynamic equilibria by analyzing spectral changes at 25–80°C .
  • X-ray Crystallography : Resolve ambiguity via single-crystal structure determination .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test bases (K2_2CO3_3, NaH) to enhance cyclization efficiency ().
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for reaction kinetics .
  • Microwave-assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 16 h conventional heating) .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) to simulate binding to target proteins (e.g., antioxidant enzymes, antimicrobial targets). Focus on the thiazole NH2_2 and cyclododecane hydrophobic core for ligand-receptor interactions .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity data .

Q. What experimental approaches address contradictory bioactivity results in different studies?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50_{50}/MIC values across a wider concentration range (0.1–100 µM) .
  • Cell Line Validation : Use multiple cell lines (e.g., HEK293, HepG2) to assess cytotoxicity specificity .
  • Assay Reproducibility : Standardize protocols (e.g., broth microdilution for antimicrobial tests) to minimize variability .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports?

  • Root Cause : Differences in precursor purity, reaction time, or workup procedures.
  • Resolution :

  • Replicate Key Steps : Reproduce high-yield conditions (e.g., : hydrazine hydrate in ethylene glycol, 2 h reflux).
  • In Situ Monitoring : Use TLC or FTIR to track reaction progress and optimize termination points .

Table: Key Synthetic and Analytical Protocols

ProtocolConditionsReferences
Cyclization ReactionThiourea, DMF, 120°C, 12 h
PurificationRecrystallization (ethanol/water)
NMR Analysis500 MHz, DMSO-d6_6
Docking StudiesAutoDock Vina, PDB: 1HD2

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